molecular formula C15H14N2O2S B10809717 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide

2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide

Cat. No.: B10809717
M. Wt: 286.4 g/mol
InChI Key: RCCPQOBAYKFNPM-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Furanones.

    Reduction Products: Dihydrobenzothiazoles.

    Substitution Products: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

It can be explored for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The furan ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: Lacks the benzothiazole moiety, making it less biologically active.

    N-(4-Methyl-1,3-benzothiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a furan ring, leading to different chemical properties and applications.

    2-Methylbenzothiazole: Lacks the furan ring and additional methyl groups, resulting in different reactivity and biological activity.

Uniqueness

2,5-Dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide is unique due to its combined furan and benzothiazole structures, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .

Properties

IUPAC Name

2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-8-5-4-6-12-13(8)16-15(20-12)17-14(18)11-7-9(2)19-10(11)3/h4-7H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCPQOBAYKFNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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